1-Aminohex-5-en-3-ol

Medicinal Chemistry Process Chemistry Amino Alcohol Synthesis

Common pain point: Saturated or non-bifunctional analogs lack orthogonal handles or chiral centers, forcing complex protecting-group strategies and compromising stereochemical outcomes. 1-Aminohex-5-en-3-ol (CAS 194094-88-7) solves this with: - 1,3-amino alcohol motif + terminal alkene for click chemistry & cross-coupling - Chiral center enabling diastereoselective transformations (per Merck patent portfolio) - Validated scalable synthesis (US 8,680,271) reducing process development risk

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 194094-88-7
Cat. No. B15165726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminohex-5-en-3-ol
CAS194094-88-7
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC=CCC(CCN)O
InChIInChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2,6,8H,1,3-5,7H2
InChIKeyJHRHOJSZAUBHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminohex-5-en-3-ol: Chiral Bifunctional Building Block


1-Aminohex-5-en-3-ol (CAS 194094-88-7) is a small-molecule amino alcohol characterized by a six-carbon backbone with a terminal alkene, a secondary alcohol at the C3 position, and a primary amine at the C1 position . This 1,3-amino alcohol motif presents a chiral center, making the compound a versatile bifunctional intermediate for asymmetric synthesis. Its core value lies in the orthogonal reactivity of its functional groups—the alkene for cross-coupling or metathesis, the alcohol for esterification or etherification, and the amine for amide bond formation—allowing for precise, sequential molecular construction in medicinal chemistry and natural product synthesis [1].

1-Aminohex-5-en-3-ol: Non-Interchangeable with Saturated Analogs


Substituting 1-Aminohex-5-en-3-ol with a generic amino alcohol like 6-aminohexan-1-ol or a simple alkene like 1-hexen-3-ol fundamentally alters the synthetic trajectory and fails to achieve the same chemical outcome. The unique 1,3-relationship between the amino and hydroxyl groups, in concert with the terminal alkene, provides a specific chelation geometry and a sequence of orthogonal reactive handles that are absent in saturated or non-bifunctional analogs . A saturated analog would lack the critical terminal alkene, eliminating its use as a click chemistry handle or a site for transition metal-catalyzed cross-coupling, which is essential for constructing complex molecular architectures with high atom economy [1]. Furthermore, the stereocenter is crucial; using an achiral or racemic mixture would compromise the stereochemical integrity of the final product, a critical failure point in the synthesis of enantiopure pharmaceuticals [1].

1-Aminohex-5-en-3-ol: Quantitative Differentiation


Synthesis Yield: Scalable Route from Merck Patent

While direct biological activity data for the exact compound is not publicly available, its value as a specific, scalable intermediate is well-documented. A key patent from Merck Sharp & Dohme Corp. (US 8,680,271) explicitly claims a process for preparing the compound of Formula I (1-Aminohex-5-en-3-ol) [1]. This process provides a defined, reproducible synthetic route, which is a critical point of differentiation from analogs that lack such a validated protocol. The patent's detailed claims provide a benchmark for yield and purity that is directly relevant for procurement decisions.

Medicinal Chemistry Process Chemistry Amino Alcohol Synthesis

Chiral Center: Enabling Stereospecific Synthesis

The target compound possesses a stereocenter, making chirality a primary differentiator. The (2R,3S)- and (2S)- configurations of related 2-aminohex-5-en-3-ol analogs are documented in PubChem and vendor catalogs [1]. This is contrasted with achiral amino alcohols like 6-aminohexan-1-ol, which are symmetric and cannot be used in asymmetric synthesis. Selecting the correct enantiomer is non-negotiable for applications requiring stereochemical control, as a racemic mixture or the wrong enantiomer can lead to a complete loss of biological activity or opposite pharmacological effects.

Asymmetric Synthesis Chiral Resolution Enantiopure Building Blocks

Physicochemical Profile: Membrane Permeability Differentiation

The calculated physicochemical properties of 1-Aminohex-5-en-3-ol provide a baseline for its differentiation from saturated analogs. The compound has a molecular weight of 115.17 g/mol, a Polar Surface Area (PSA) of 46.25 Ų, and a calculated logP of 0.9725 . In comparison, a saturated analog like 1-aminohexan-3-ol would have a higher logP due to the absence of the polarizable double bond and potentially a lower PSA due to less constrained polarity. While quantitative data for the saturated analog is not provided in the same source, the class-level inference is clear: the terminal alkene modulates both lipophilicity and electronic distribution, directly influencing the compound's behavior in biological systems and its solubility in organic synthesis.

Drug-likeness ADME Properties Lipinski's Rule of Five

1-Aminohex-5-en-3-ol: Key Applications


Asymmetric Synthesis of Chiral Intermediates

Procurement of a specific enantiomer of 1-Aminohex-5-en-3-ol is justified for research groups engaged in the asymmetric synthesis of pharmaceutical candidates, particularly those targeting a defined stereochemical outcome. The compound's 1,3-amino alcohol motif is a common pharmacophore, and its chiral nature allows for diastereoselective transformations, as inferred from its inclusion in the Merck patent portfolio [1]. This compound serves as a key chiral building block where a racemic analog would fail to produce the desired single-enantiomer product.

Diversity-Oriented Synthesis Scaffold

For medicinal chemistry labs employing Diversity-Oriented Synthesis, 1-Aminohex-5-en-3-ol offers three orthogonal reactive handles (amine, alcohol, terminal alkene). This allows for sequential functionalization without the need for complex protecting group strategies that would be required for less differentiated, non-orthogonal analogs. The terminal alkene, for instance, can be used in a late-stage cross-coupling or click chemistry reaction to append molecular fragments, a capability absent in saturated 1-amino-3-hexanol . This makes it an efficient tool for rapidly generating compound libraries from a common core.

Scale-Up for Amino Alcohol Drugs

Industrial process chemists should consider procuring this compound based on its association with a detailed, scalable synthesis patent (US 8,680,271) [1]. The existence of this patent provides a validated starting point for process development, reducing the time and resources needed to establish a reliable and reproducible manufacturing route. This is a significant advantage over less-documented or commercially unavailable analogs, where a bespoke synthesis route must be invented, qualified, and scaled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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